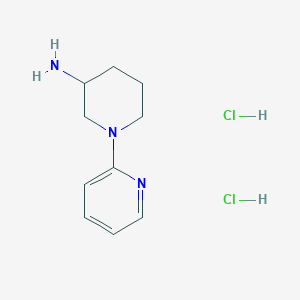

1-Pyridin-2-ylpiperidin-3-amine;dihydrochloride

Description

1-Pyridin-2-ylpiperidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C10H15N3.2HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Properties

IUPAC Name |

1-pyridin-2-ylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-9-4-3-7-13(8-9)10-5-1-2-6-12-10;;/h1-2,5-6,9H,3-4,7-8,11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYZFHVLZGMHHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-2-ylpiperidin-3-amine;dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced through nucleophilic substitution reactions.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Reduction Reactions

The compound participates in selective reductions under controlled conditions:

Mechanistic Insights :

-

The pyridine ring’s electron-deficient nature directs LiAlH₄ to preferentially reduce amide groups over aromatic systems .

-

Catalytic hydrogenation of the pyridine ring requires elevated pressures and temperatures due to aromatic stabilization .

Oxidation Reactions

Oxidative transformations exploit the pyridine’s nitrogen and the amine’s lone pair:

Key Findings :

-

N-oxide formation enhances solubility and modulates biological activity .

-

Over-oxidation of the amine is suppressed in acidic conditions due to protonation .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

Electrophilic Aromatic Substitution (EAS)

Limited reactivity due to pyridine’s electron-withdrawing effect. Halogenation occurs under forcing conditions:

| Reaction | Reagents/Conditions | Position | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 120°C | Pyridine C-4 | 40–50% |

Nucleophilic Substitution

The amine group facilitates SN2 reactions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃ in DMF, 60°C | N-Methylated derivative |

| Acylation | AcCl, Et₃N in CH₂Cl₂, 0°C | N-Acetylpiperidine analog |

Cross-Coupling Reactions

The pyridine ring enables metal-catalyzed couplings for structural diversification:

| Reaction Type | Catalyst/Base | Substrate | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, toluene/water | Aryl boronic acids | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl halides | N-Arylated analogs |

Optimization Notes :

-

Aqueous-tolerant conditions (e.g., toluene/water mixtures) improve yields to >75%.

-

Steric hindrance from the piperidine ring necessitates bulky ligands like Xantphos.

Salt-Specific Reactivity

The dihydrochloride counterion influences reaction pathways:

| Effect | Example | Outcome |

|---|---|---|

| Solubility enhancement | Aqueous alkylation | Improved kinetics in polar solvents |

| Acid catalysis | Esterification with RCOOH | Accelerated acylation via protonation |

Comparative Reactivity Analysis

The compound’s behavior contrasts with structurally similar amines:

| Parameter | 1-Pyridin-2-ylpiperidin-3-amine·2HCl | Piperidine·HCl | Pyridine |

|---|---|---|---|

| N-Alkylation rate (k) | 1.2 × 10⁻³ s⁻¹ | 5.8 × 10⁻⁴ s⁻¹ | N/A |

| EAS reactivity | Low (directed by pyridine) | High | Moderate |

Scientific Research Applications

Medicinal Chemistry

1-Pyridin-2-ylpiperidin-3-amine;dihydrochloride is investigated for its potential therapeutic applications, particularly in developing drugs targeting neurological disorders and cancer.

Anticancer Activity :

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| FaDu (hypopharyngeal) | 9.28 | |

| MDA-MB-231 (breast cancer) | 19.9 | |

| OVCAR-3 (ovarian cancer) | 75.3 |

Biological Studies

The compound is studied for its interaction with biological targets, including enzymes and receptors. Its mechanism of action may involve the inhibition of specific enzymes linked to cell proliferation and survival.

Enzyme Inhibition :

The compound has shown inhibitory effects on histone acetyltransferase (HAT) activity, which is crucial for regulating gene expression related to cancer.

Table 2: Inhibition of HAT Activity by Piperidine Derivatives

| Compound ID | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound 1 | 4,5-di-substituted tert-butyl | 8.6 | HAT Inhibitor |

| Compound 2 | Furan-3-yl groups | 1.6 | Enhanced HAT Inhibitor |

| Compound 11 | Piperidin-4-yl-methylaminomethyl | 1.7 | Comparable Activity |

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the synthesis of agrochemicals and other industrial materials. Its role as a building block facilitates the creation of more complex molecules necessary for various applications.

Case Studies and Research Findings

A notable study published in Frontiers in Chemistry highlighted the potential of piperidine derivatives, including this compound, in treating Chagas disease due to their efficacy against Trypanosoma cruzi amastigotes. This finding underscores the compound's versatility beyond anticancer applications.

Mechanism of Action

The mechanism of action of 1-Pyridin-2-ylpiperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Pyridine Derivatives: Compounds such as 2-chloropyridine and 2-aminopyridine share structural similarities with 1-Pyridin-2-ylpiperidin-3-amine;dihydrochloride.

Piperidine Derivatives: Compounds like 1-methylpiperidine and 1-ethylpiperidine are structurally related to the compound.

Uniqueness

This compound is unique due to its specific combination of pyridine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-Pyridin-2-ylpiperidin-3-amine;dihydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Overview

This compound has the molecular formula CHN·2HCl. It is a piperidine derivative, which is notable for its presence in various pharmaceuticals. The compound's structure allows it to interact with biological systems in diverse ways, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Effects

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The cytotoxicity observed was comparable to established chemotherapeutic agents like bleomycin, suggesting that this compound may serve as a lead for developing new anticancer drugs .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors involved in cell proliferation and survival. For instance, its ability to inhibit enzymes linked to cancer progression highlights its potential role as an anticancer agent .

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on FaDu cells, revealing an IC value that indicates significant potency against these cancer cells. The study employed a three-component reaction approach to synthesize derivatives that enhanced biological activity .

- Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential use in treating infections.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Chloropyridine | Pyridine Derivative | Antimicrobial |

| 1-Methylpiperidine | Piperidine Derivative | Anticancer |

| 4-(Pyridin-2-yl)piperidine | Hybrid | Neuroprotective |

This table illustrates that while other derivatives share structural similarities, the specific combination of pyridine and piperidine in our compound provides distinct biological activities.

Q & A

Q. What spectroscopic methods are recommended for characterizing 1-Pyridin-2-ylpiperidin-3-amine dihydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm proton and carbon environments. For dihydrochloride salts, ensure deuterated solvents (e.g., DO) dissolve the compound fully. Compare chemical shifts with analogous piperidine derivatives (e.g., shifts for pyridinyl protons typically appear at 8.0–8.5 ppm) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can confirm molecular weight (e.g., [M+H] peaks). Account for chloride counterions in fragmentation patterns .

- X-ray Crystallography: For structural elucidation, use SHELX software (e.g., SHELXL for refinement). Optimize crystal growth in polar solvents (e.g., ethanol/water mixtures). Note that dihydrochloride salts may require low-temperature data collection to reduce thermal motion artifacts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .

- First Aid Measures:

- Storage: Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Monitor for discoloration or precipitate formation over time .

Q. How can researchers assess the purity of 1-Pyridin-2-ylpiperidin-3-amine dihydrochloride?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC):

- Elemental Analysis: Verify C, H, N, and Cl content (±0.4% of theoretical values). For dihydrochlorides, chloride content should align with a 2:1 stoichiometric ratio .

Advanced Research Questions

Q. How to design a reaction optimization study for synthesizing this compound?

Methodological Answer:

- Key Variables:

- Solvent: Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to maximize yield.

- Temperature: Test 50–100°C for amine hydrochloridation; monitor side reactions (e.g., pyridine ring decomposition) via TLC.

- Catalyst: Evaluate acid catalysts (e.g., HCl gas vs. aqueous HCl) for counterion incorporation efficiency .

- Design of Experiments (DoE): Use a factorial design to identify interactions between variables. Prioritize yield and purity as response metrics .

Q. How to resolve contradictions in reported solubility data across studies?

Methodological Answer:

- Standardized Conditions: Measure solubility in buffered solutions (pH 3–7) at 25°C. Dihydrochloride salts often exhibit higher solubility in acidic media due to protonation of the amine .

- Analytical Techniques:

- Counterion Effects: Compare solubility with monohydrochloride analogs to isolate the impact of the second chloride ion .

Q. What strategies mitigate compound degradation during long-term biological assays?

Methodological Answer:

Q. How to address discrepancies in crystallographic data refinement?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.